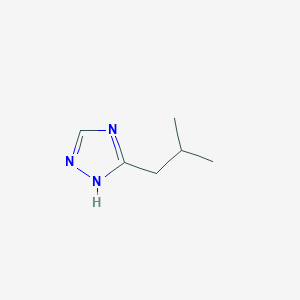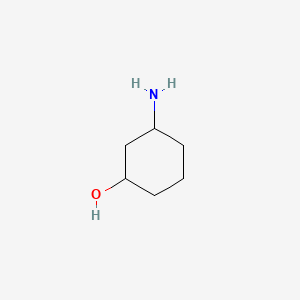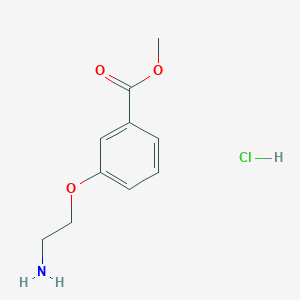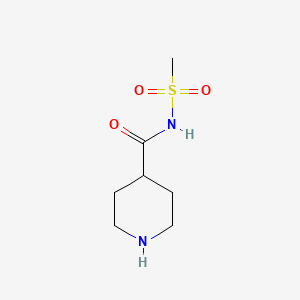![molecular formula C10H11N3O3 B3135870 ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate CAS No. 40519-95-7](/img/structure/B3135870.png)
ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate
Overview
Description
The compound “ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate” is a heterocyclic compound that falls under the category of pyrimidine scaffolds . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of chalcone with guanidine hydrochloride . The synthesized derivatives are confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .Chemical Reactions Analysis
The chemical reactions involved in the formation of pyrimidine derivatives often involve a Michael addition-type reaction . In this reaction, the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Physical And Chemical Properties Analysis
Pyrimidine and its derivatives are much weaker bases than pyridine and are soluble in water .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Pyrimido[4,5-b]quinolines and their thio analogues are synthesized from 1,3-diaryl barbituric acid and 1,3-diaryl-2-thiobarbituric acid, respectively, showcasing the application of pyrimidine derivatives in the creation of biologically potent molecules with significant therapeutic importance. This method highlights a novel pathway for developing a variety of 1,3-diaryl-5hydroxy-2,4-dioxo pyrimido[4,5-b]quinolines in a one-pot synthesis, offering a new derivative of these molecules in synthetically useful yields (Nandha Kumar et al., 2001).
Tautomeric Equilibria in Nucleic Acid Bases
The study of tautomeric equilibria of purine and pyrimidine bases shows the influence of molecular interactions on the relative stability of tautomeric forms. This research provides insight into the molecular interactions between nucleic acid bases and their environment, highlighting the importance of such interactions in the relative order of stabilities of tautomers, which has significant implications for biological processes and drug design (Person et al., 1989).
Anti-inflammatory and Anticancer Properties
Pyrimidines exhibit a wide range of pharmacological effects, including anti-inflammatory and anticancer properties. The anti-inflammatory effects of pyrimidines are attributed to their inhibition of various inflammatory mediators, while their anticancer potential is demonstrated through various mechanisms, indicating the potential of pyrimidine derivatives to interact with diverse targets. This underscores the versatility of pyrimidines in therapeutic applications and the potential for the development of new drugs based on pyrimidine scaffolds (Rashid et al., 2021); (Kaur et al., 2014).
Synthesis of Pyranopyrimidine Scaffolds
The pyranopyrimidine core is a key precursor for medicinal and pharmaceutical industries, highlighting the broader synthetic applications and bioavailability of 5H-pyrano[2,3-d]pyrimidine scaffolds. The review covers synthetic pathways for developing substituted pyrimidine derivatives using hybrid catalysts, emphasizing the application of these scaffolds in drug development and the synthesis of lead molecules (Parmar et al., 2023).
In-vitro Anti-inflammatory Activity
Substituted 1,2,3,4 tetrahydropyrimidine derivatives are explored for their in-vitro anti-inflammatory activity, demonstrating the potential of pyrimidine derivatives in designing leads for anti-inflammatory activity. This research contributes to the understanding of pyrimidines' role in medicinal chemistry, particularly in the development of new therapeutic agents (Gondkar et al., 2013).
Mechanism of Action
properties
IUPAC Name |
ethyl 4-oxo-1,9a-dihydropyrimido[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-2-16-9(15)7-6-12-10-11-4-3-5-13(10)8(7)14/h3-6,10,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUYUKXJPSKDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2N=CC=CN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















